molecular formula C23H21ClN2O4 B1189797 3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one

3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one

Cat. No.: B1189797
M. Wt: 424.9g/mol
InChI Key: SXFDECITGNWXBY-UHFFFAOYSA-N
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Description

3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes a chromenone core, a hexyl chain, and a chlorophenyl-substituted oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions.

    Introduction of the Hexyl Chain: The hexyl chain can be introduced via alkylation reactions using hexyl halides in the presence of a strong base.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide intermediate with a chlorophenyl carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chromenone core can be oxidized to form a ketone.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 3-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-6-hexyl-7-oxo-chromen-2-one.

    Reduction: Formation of 3-[5-(3-Amino-phenyl)-[1,3,4]oxadiazol-2-yl]-6-hexyl-7-hydroxy-chromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photoluminescent compounds.

Mechanism of Action

The mechanism of action of 3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, such as cyclooxygenase (COX) enzymes in inflammation and DNA topoisomerases in cancer.

    Pathways Involved: It can modulate signaling pathways, including the NF-κB pathway in inflammation and the p53 pathway in cancer, leading to its therapeutic effects.

Comparison with Similar Compounds

3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one can be compared with other similar compounds, such as:

    3-[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-6-hexyl-7-hydroxy-chromen-2-one: Similar structure but with a different position of the chlorine atom on the phenyl ring, which can affect its reactivity and biological activity.

    3-[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-6-hexyl-7-hydroxy-chromen-2-one: Substitution of chlorine with fluorine, which can enhance its stability and lipophilicity.

    3-[5-(3-Methyl-phenyl)-[1,3,4]oxadiazol-2-yl]-6-hexyl-7-hydroxy-chromen-2-one: Substitution of chlorine with a methyl group, which can alter its electronic properties and biological activity.

Properties

Molecular Formula

C23H21ClN2O4

Molecular Weight

424.9g/mol

IUPAC Name

3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxychromen-2-one

InChI

InChI=1S/C23H21ClN2O4/c1-2-3-4-5-7-14-10-16-12-18(23(28)29-20(16)13-19(14)27)22-26-25-21(30-22)15-8-6-9-17(24)11-15/h6,8-13,27H,2-5,7H2,1H3

InChI Key

SXFDECITGNWXBY-UHFFFAOYSA-N

SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC(=CC=C4)Cl)O

Origin of Product

United States

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